Product packaging for Yonkenafil HCl(Cat. No.:CAS No. 804519-64-0)

Yonkenafil HCl

Cat. No.: B611901
CAS No.: 804519-64-0
M. Wt: 524.07
InChI Key: CDCLCASCGRHUNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Yonkenafil HCl is a PDE5 inhibitor potentially for the treatment of erectile dysfunction.

Properties

CAS No.

804519-64-0

Molecular Formula

C24H34ClN5O4S

Molecular Weight

524.07

IUPAC Name

2-(2-ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride

InChI

InChI=1S/C24H33N5O4S.ClH/c1-5-10-28-16-17(4)21-23(28)25-22(26-24(21)30)19-15-18(8-9-20(19)33-7-3)34(31,32)29-13-11-27(6-2)12-14-29;/h8-9,15-16H,5-7,10-14H2,1-4H3,(H,25,26,30);1H

InChI Key

CDCLCASCGRHUNT-UHFFFAOYSA-N

SMILES

O=C1C2=C(N(CCC)C=C2C)N=C(C3=CC(S(=O)(N4CCN(CC)CC4)=O)=CC=C3OCC)N1.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Yonkenafil HCl;  Yonkenafil hydrochloride

Origin of Product

United States

Contextualization Within Phosphodiesterase Type 5 Pde5 Inhibitor Research

Yonkenafil HCl is classified as a novel, synthetic phosphodiesterase type 5 (PDE5) inhibitor. itmedicalteam.pl PDE5 inhibitors are a class of drugs that function by blocking the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP). itmedicalteam.plpatsnap.com Increased levels of cGMP lead to the relaxation of smooth muscle and increased blood flow, a mechanism that has been famously harnessed for the treatment of erectile dysfunction (ED). itmedicalteam.pl

The landscape of PDE5 inhibitor research has been well-established by foundational compounds such as sildenafil, tadalafil, and vardenafil. patsnap.com this compound entered this field as a structural analog of sildenafil. itmedicalteam.pl Academic studies have positioned this compound as a compound with potentially greater pharmacological activity. Research has demonstrated that this compound exhibits a lower half-maximal inhibitory concentration (IC50) than sildenafil, suggesting higher potency. itmedicalteam.pl

Table 1: Comparative In Vitro Efficacy of PDE5 Inhibitors

Compound IC50 (nM) Reference
Yonkenafil 2.0 itmedicalteam.pl
Sildenafil 4.5 itmedicalteam.pl

Beyond its primary application in ED, the broader academic interest in PDE5 inhibitors has expanded to other therapeutic areas due to the wide distribution of the PDE5 enzyme in the body. itmedicalteam.plpatsnap.com Consequently, research on this compound has also explored its potential in treating other conditions, reflecting the evolving understanding of the therapeutic possibilities for this class of drugs. newdrugapprovals.orgmedchemexpress.com

Historical Perspective of Yonkenafil Hcl Discovery and Early Research Initiatives

The development of Yonkenafil HCl originated from academic and pharmaceutical research in China. The compound was co-developed by Yangtze River Pharmaceutical Group and Tianjin Tasly Pharmaceutical Co., Ltd. newdrugapprovals.orgnewdrugapprovals.orgallfordrugs.com The foundational intellectual property appears to stem from research conducted at Jilin University, which licensed the compound to Yangtze River Pharmaceutical. newdrugapprovals.orgnewdrugapprovals.orgnewdrugapprovals.org The initial patent disclosure for Yonkenafil is believed to be WO2004108726, filed in 2004. newdrugapprovals.orgnewdrugapprovals.orgnewdrugapprovals.org

Early research initiatives focused on characterizing the compound's fundamental pharmacological profile. Initial preclinical studies in animal models were designed to establish its efficacy and mechanism of action as a PDE5 inhibitor. patsnap.com These efforts paved the way for more formal development, and by June 2016, this compound was reported to be in Phase II clinical trials in China for the treatment of erectile dysfunction. newdrugapprovals.orgnewdrugapprovals.org This progression from university-led research to industrial development and clinical evaluation marks a typical trajectory for new pharmaceutical agents.

Molecular Mechanisms of Action and Cellular Signaling Pathways

Phosphodiesterase Type 5 (PDE5) Inhibition Profile

The primary mechanism of action for Yonkenafil HCl is the potent and selective inhibition of the PDE5 enzyme. patsnap.com PDE5 is responsible for the degradation of cGMP, a crucial second messenger in various physiological processes. itmedicalteam.plpatsnap.com By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation within cells. patsnap.comnih.gov This elevation of intracellular cGMP is the foundational step for the compound's broader physiological effects. itmedicalteam.plnih.gov

Yonkenafil has demonstrated high potency in inhibiting PDE5. Biochemical assays have determined its half-maximal inhibitory concentration (IC50), a measure of a drug's potency, to be 2.0 nM. itmedicalteam.pljbiomeds.com This indicates that Yonkenafil is pharmacologically more active than sildenafil, which has a reported IC50 of 4.5 nM. itmedicalteam.pljbiomeds.com The lower IC50 value signifies a higher binding affinity for the PDE5 enzyme, allowing for effective inhibition at lower concentrations.

Interactive Data Table: Comparative PDE5 Inhibition

Compound IC50 Value (nM)
Yonkenafil 2.0 itmedicalteam.pljbiomeds.com

A critical aspect of a PDE5 inhibitor's profile is its selectivity for the target enzyme over other PDE isoforms, which are distributed throughout various tissues and regulate different signaling pathways. nih.govmdpi.com High selectivity is crucial for minimizing off-target effects. While specific quantitative data on Yonkenafil's selectivity against the full panel of other PDE isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, PDE11) is not extensively detailed in the available public research, the development of novel PDE5 inhibitors like Yonkenafil often prioritizes improved selectivity profiles to reduce side effects associated with the inhibition of other PDEs, such as the visual disturbances linked to PDE6 inhibition. mdpi.comacs.org

Cyclic Guanosine (B1672433) Monophosphate (cGMP) Pathway Modulation

The inhibition of PDE5 by Yonkenafil directly results in the elevation of intracellular cGMP levels in tissues where the enzyme is expressed, such as vascular smooth muscle cells. itmedicalteam.plpatsnap.com This accumulation of cGMP is the central point of its mechanism, enhancing the nitric oxide (NO)/cGMP signaling pathway. nih.gov This pathway is activated by the release of NO, which stimulates soluble guanylyl cyclase (sGC) to produce cGMP. nih.gov Yonkenafil's action ensures that this second messenger is not rapidly degraded, thereby prolonging and amplifying its signaling effects. nih.gov

The increased levels of cGMP activate downstream signaling cascades, primarily through the activation of cGMP-dependent protein kinase (PKG). nih.gov Activated PKG then phosphorylates various target proteins within the cell, leading to a cascade of events that produce the physiological response. nih.gov For instance, in vascular smooth muscle, this leads to a decrease in intracellular calcium levels and subsequent muscle relaxation and vasodilation. itmedicalteam.pl

Interaction with Specific Molecular Targets Beyond PDE5

Research has indicated that the effects of Yonkenafil may extend to modulating signaling pathways beyond simple cGMP accumulation, particularly in the context of neuronal health. nih.govresearchgate.net Studies in experimental stroke models have shown that Yonkenafil can modulate the expression of proteins in the cGMP-dependent Nogo-66 receptor (Nogo-R) pathway. newdrugapprovals.orgnih.gov Furthermore, treatment with Yonkenafil has been associated with increased expression of neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), and their respective receptors, Tropomyosin-related kinase B (TrkB) and Tropomyosin-related kinase A (TrkA). newdrugapprovals.orgnih.gov It also appears to influence levels of synaptophysin, a protein associated with synaptic plasticity. newdrugapprovals.orgnih.gov These findings suggest that Yonkenafil's mechanism may involve a complex interplay of signaling pathways that contribute to neuroprotection and neuronal network potentiation. nih.govhoelzel-biotech.com

Interactive Data Table: Modulated Molecular Targets Beyond PDE5

Pathway/Target Effect of Yonkenafil
Nogo-R Pathway Proteins Modulated newdrugapprovals.orgnih.gov
BDNF/TrkB Expression Increased newdrugapprovals.orgnih.gov
NGF/TrkA Expression Increased newdrugapprovals.orgnih.gov

| Synaptophysin | Expression Increased newdrugapprovals.orgnih.gov |

Investigation of Off-Target Interactions in Cellular Models

The systematic investigation of off-target interactions for this compound in various cellular models is not extensively detailed in publicly available scientific literature. While the primary target is confirmed as PDE5, comprehensive screening against a wide panel of other receptors, enzymes, and ion channels to identify potential off-target binding is not a focus of the published research. grafiati.comscience.govresearchgate.netmdpi.comnih.gov

Elucidation of Novel Target Binding Profiles

The elucidation of novel molecular targets for this compound beyond PDE5 has not been a primary objective of the research published to date. The current body of evidence focuses on the downstream consequences of PDE5 inhibition rather than exploring entirely new binding partners. aginganddisease.orgacs.org Computational and experimental studies designed to screen for and validate novel targets, which could reveal a multi-target profile, have not been reported for Yonkenafil. acs.org The existing research consistently frames its therapeutic effects, such as neuroprotection and cognitive improvement, within the context of the canonical cGMP signaling pathway initiated by PDE5 inhibition. science.govresearchgate.netaginganddisease.orgmedchemexpress.com Consequently, there is no significant data to suggest a well-defined novel target binding profile for Yonkenafil at this time.

Research Findings on this compound

The following tables summarize the key research findings on the effects of this compound in preclinical models.

Table 1: Effects of this compound on Cellular and Molecular Markers in Ischemic Stroke Models

Marker/Process Observed Effect Model System Reference(s)
Infarct Volume & Edema Markedly inhibited Male Sprague-Dawley rats (MCAO) grafiati.comscience.govresearchgate.net
Neuronal Apoptosis Reduced Male Sprague-Dawley rats (MCAO) science.govresearchgate.netmedchemexpress.com
Nogo-R Pathway Proteins Modulated Male Sprague-Dawley rats (MCAO) grafiati.comscience.govnih.gov
hsp70 Expression Increased Male Sprague-Dawley rats (MCAO) researchgate.netmedchemexpress.com
apaf-1 Expression Decreased Male Sprague-Dawley rats (MCAO) researchgate.netmedchemexpress.com
Caspase-3 & Caspase-9 Cleavage inhibited Male Sprague-Dawley rats (MCAO) researchgate.netmedchemexpress.com
Synaptophysin Levels prevented from decreasing Male Sprague-Dawley rats (MCAO) science.govresearchgate.netnih.gov
BDNF/TrkB Expression Increased Male Sprague-Dawley rats (MCAO) science.govnih.gov

| NGF/TrkA Expression | Increased | Male Sprague-Dawley rats (MCAO) | science.govnih.gov |

Table 2: Effects of this compound in Alzheimer's Disease Models

Marker/Process Observed Effect Model System Reference(s)
Working Memory Deficits Improved APP/PS1 transgenic mice researchgate.net
Aβ Plaque Area Reduced APP/PS1 transgenic mice researchgate.net
Microglia Activation Inhibited over-activation APP/PS1 transgenic mice researchgate.net
Astrocyte Activation Inhibited over-activation APP/PS1 transgenic mice researchgate.net

| Neurogenesis (Dentate Gyrus) | Increased | APP/PS1 transgenic mice | researchgate.net |

Preclinical Pharmacodynamics and Pharmacokinetics of Yonkenafil Hcl

Preclinical Pharmacodynamic Characterization

The pharmacodynamic properties of Yonkenafil HCl have been evaluated through both in vitro and in vivo studies to determine its mechanism of action, potency, and effects in biological systems.

In vitro studies have confirmed that the primary mechanism of action for Yonkenafil is the inhibition of the PDE5 enzyme. patsnap.com This enzyme is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), a molecule that mediates the relaxation of smooth muscle tissues. patsnap.com By inhibiting PDE5, Yonkenafil increases cGMP levels, which promotes the dilation of blood vessels. patsnap.com Comparative studies have shown that Yonkenafil is a potent inhibitor of PDE5. itmedicalteam.pl

CompoundIC50 (nM)
Yonkenafil 2.0 itmedicalteam.pl
Sildenafil 4.5 itmedicalteam.pl

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Preclinical studies in various animal models have demonstrated the in vivo pharmacodynamic effects of Yonkenafil. In rat models of experimental stroke, Yonkenafil has been shown to reduce the size of cerebral infarction, decrease edema, and limit neuron damage in the affected area. itmedicalteam.plnih.gov These neuroprotective effects are associated with the modulation of the cGMP-dependent Nogo-R pathway, protection of synaptic structures, and an increase in the expression of neurotrophic factors like synaptophysin, BDNF/TrkB, and NGF/TrkA. nih.govnewdrugapprovals.org

Furthermore, research in animal models has shown that Yonkenafil can suppress microglial activation, which promotes neuronal survival. itmedicalteam.pl Initial preclinical investigations also indicate that the compound improves vascular function. patsnap.com In a study on male Sprague-Dawley rats that underwent middle cerebral artery occlusion, treatment with Yonkenafil markedly inhibited infarction and edema. nih.gov This protective effect, which was associated with improved neurological function, was sustained for seven days. nih.govnewdrugapprovals.org

Dose-response relationships for Yonkenafil have been established in preclinical animal models. msdmanuals.com A pharmacodynamic study in rats was conducted to determine the effective dose range of the compound. itmedicalteam.pl The results from this study identified the minimal, optimal, and maximal effective doses. itmedicalteam.pl

Dose TypeDose (mg/kg/day)
Minimal Effective Dose 6 itmedicalteam.pl
Optimal Dose 12 itmedicalteam.pl
Maximal Effective Dose 24 itmedicalteam.pl

Additionally, a 90-day study in beagle dogs demonstrated a dose-dependent and linear increase in plasma concentrations of Yonkenafil hydrochloride on days 1, 45, and 90. itmedicalteam.pl

Preclinical Pharmacokinetic Profiles in Animal Models

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is crucial for its development. researchgate.net Preclinical studies in animal models provide the initial understanding of a compound's behavior in a biological system. nih.govnih.gov

Studies in rats have shown that Yonkenafil is rapidly absorbed following oral administration. researchgate.netnih.gov A 90-day oral administration study in beagle dogs provided further insight into its pharmacokinetic parameters. The maximum plasma concentration (Cmax) was observed approximately 2 hours after administration. itmedicalteam.pl This study also revealed significant differences in pharmacokinetic parameters between male and female dogs in the mid- and high-dose groups, with the area under the curve (AUC) and Cmax being much lower in females. itmedicalteam.pl There was no significant accumulation of the drug noted following repeated dosing. itmedicalteam.pl

Animal ModelParameterValue
Rats Bioavailability29.5% researchgate.net
Tmax0.5 +/- 0.1 h researchgate.net
Beagle Dogs Tmax~2 hr itmedicalteam.pl

Tmax is the time at which the maximum plasma concentration of a drug is observed.

The biotransformation of a drug can significantly affect its efficacy and safety. nih.gov Metabolism primarily occurs in two phases, with Phase I reactions often involving the cytochrome P450 (CYP) family of enzymes, which introduce or expose functional groups to increase polarity. drughunter.comsigmaaldrich.com

Studies have identified several major metabolites of Yonkenafil resulting from extensive metabolism. researchgate.netresearchgate.net The primary biotransformation pathways involve modifications of the piperazine (B1678402) moiety. researchgate.netresearchgate.net

Identified Major Metabolites of Yonkenafil:

Piperazine-N,N'-deethylation metabolite researchgate.netresearchgate.net

Piperazine-N-deethylation metabolite researchgate.netresearchgate.net

Piperazine-N-deethylation-N,N'-deethylation metabolite researchgate.netresearchgate.net

In vitro experiments using human liver microsomes and recombinant isoenzymes have been conducted to identify the specific CYP enzymes involved in Yonkenafil's metabolism. researchgate.net These studies are critical for understanding potential drug-drug interactions. researchgate.net The CYP3A4/5 enzymes, in particular, are known to be involved in the metabolism of a significant number of drugs. mdpi.com Research indicates that CYP3A4/5 plays a role in the metabolism of Yonkenafil. researchgate.net

Structure Activity Relationships Sar and Computational Design

SAR Analysis of Yonkenafil HCl and its Analogues

A critical step in drug discovery is the analysis of how a molecule's chemical structure relates to its biological activity. This involves synthesizing and testing various analogues of the lead compound to identify which parts of the molecule are essential for its function.

For a compound to be an effective PDE5 inhibitor, specific structural features are generally required. These often include a heterocyclic core that mimics the purine (B94841) ring of the natural substrate, cGMP. Additionally, specific substituents are strategically placed on this core to interact with amino acid residues in the active site of the PDE5 enzyme, thereby conferring potency and selectivity over other phosphodiesterase isoforms. Without published data, the specific features of this compound that would contribute to PDE5 affinity and selectivity remain speculative.

Preclinical studies in cellular and animal models are essential to establish a link between a compound's structure and its pharmacological effect. Researchers would typically assess the potency of this compound and its analogues in enzymatic assays and then evaluate their efficacy in relevant animal models. This would allow for the establishment of a correlative relationship, guiding further optimization of the chemical structure. Such studies for this compound have not been published.

Computational Drug Design and Molecular Modeling

Computational techniques are powerful tools in modern drug discovery, allowing for the prediction of how a molecule will interact with its target protein before it is even synthesized.

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a protein target. In the case of this compound, researchers would use the known crystal structure of PDE5 to simulate how the compound fits into the active site. These simulations would provide insights into the specific binding interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to its affinity.

QSAR modeling is a statistical approach used to develop a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By creating a QSAR model for a set of this compound analogues, researchers could predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Molecular dynamics simulations provide a more dynamic picture of the ligand-protein interaction over time. These simulations can reveal the stability of the binding pose predicted by docking and highlight key conformational changes in both the ligand and the protein upon binding. This information is crucial for a detailed understanding of the binding mechanism at an atomic level.

Preclinical Therapeutic Investigations in Animal Models

Neuroprotection and Neurological Function Modulation

Studies in animal models have demonstrated that Yonkenafil HCl exerts significant neuroprotective effects and modulates neurological functions in various pathological conditions.

Ischemic Injury Models (e.g., cerebral infarction, edema reduction)

In rodent models of acute ischemic stroke, specifically those involving middle cerebral artery occlusion, this compound has shown remarkable efficacy in mitigating ischemic damage. nih.govresearchgate.net Administration of the compound, even with a delay of up to four hours after the onset of stroke, markedly inhibited the volume of cerebral infarction and the severity of brain edema. allfordrugs.comnih.gov This protective effect was associated with an improvement in neurological function that was sustained for at least seven days. allfordrugs.comnih.gov Research indicates that this compound enlarges the ischemic penumbra, the area of moderately ischemic brain tissue surrounding the core infarct, thereby preserving neuronal viability. nih.govresearchgate.net Furthermore, it has been shown to reduce ischemic cell apoptosis and the loss of neurons in the affected brain regions. nih.govresearchgate.net

Table 1: Effects of this compound in Ischemic Injury Models

Parameter Observation Animal Model
Infarct Volume Markedly inhibited Rat (Middle Cerebral Artery Occlusion)
Brain Edema Markedly inhibited Rat (Middle Cerebral Artery Occlusion)
Neurological Function Improved and sustained for 7 days Rat (Middle Cerebral Artery Occlusion)
Ischemic Penumbra Enlarged Rat (Middle Cerebral Artery Occlusion)
Neuronal Apoptosis Reduced Rat (Middle Cerebral Artery Occlusion)

Cognitive Impairment Models (e.g., Alzheimer's disease models, memory deficits)

The potential of this compound in addressing cognitive deficits has been investigated in transgenic mouse models of Alzheimer's disease (AD). nih.gov In these models, which mimic key pathological features of AD, daily treatment with this compound for three months resulted in significant improvements in cognitive function. nih.gov Specifically, treated mice showed enhanced nest-building ability, amelioration of working memory deficits in Y-maze tasks, and notable improvements in learning and memory performance in the Morris water maze. nih.gov These findings suggest that this compound may have a therapeutic role in managing cognitive impairments associated with neurodegenerative diseases. nih.govmedchemexpress.com The compound has been noted for its potential to improve cognitive function by modulating neurogenesis. medchemexpress.com

Neurogenesis and Synaptic Plasticity Enhancement

This compound has been found to promote neurogenesis and enhance synaptic plasticity, processes crucial for learning, memory, and neural repair. nih.govallfordrugs.com In APP/PS1 transgenic mice, a model for Alzheimer's disease, treatment with this compound led to an increase in neurogenesis within the dentate gyrus of the hippocampus. nih.gov This was evidenced by a higher number of newly formed neurons, identified by the co-localization of BrdU with NeuN and DCX, markers for mature and immature neurons, respectively. nih.gov Furthermore, this compound has been shown to protect the structure of synapses and increase the expression of synaptophysin, a key protein involved in synaptic vesicle function and a marker of synaptic density. allfordrugs.comnih.govallfordrugs.com

Modulation of Specific Neural Pathways (e.g., Nogo-R pathway, BDNF/TrkB, NGF/TrkA)

The neuroprotective and neurorestorative effects of this compound appear to be mediated through the modulation of several key neural signaling pathways. allfordrugs.comnih.gov Research has demonstrated that this compound can modulate the expression of proteins within the Nogo-R pathway, a signaling cascade known to inhibit axonal regeneration and plasticity after central nervous system injury. allfordrugs.comnih.govresearchgate.net By modulating this pathway, this compound may create a more permissive environment for neuronal repair.

Furthermore, this compound has been shown to positively influence crucial neurotrophic factor signaling pathways. allfordrugs.comnih.gov It increases the expression of brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin receptor kinase B (TrkB), a pathway essential for neuronal survival, growth, and synaptic plasticity. allfordrugs.comnih.govallfordrugs.com Similarly, the compound enhances the expression of nerve growth factor (NGF) and its high-affinity receptor, tropomyosin receptor kinase A (TrkA), which plays a critical role in the survival and maintenance of specific neuronal populations. allfordrugs.comnih.govallfordrugs.com

Table 2: Modulation of Neural Pathways by this compound

Pathway Effect of this compound Implicated Function
Nogo-R Pathway Modulates protein expression Axonal regeneration and plasticity
BDNF/TrkB Signaling Increases expression Neuronal survival, growth, synaptic plasticity

Vascular Function Studies in Non-Human Systems

While the primary focus of recent preclinical research on this compound has been on its neurological effects, its fundamental mechanism as a phosphodiesterase type 5 (PDE5) inhibitor inherently points to its action on vascular systems. newdrugapprovals.orgallfordrugs.com PDE5 inhibitors are known to induce vasodilation by enhancing the effects of nitric oxide on smooth muscle relaxation. acs.org Although specific non-human studies focusing solely on the broader vascular functions of this compound beyond its primary indication are not extensively detailed in the provided context, its efficacy in erectile dysfunction is a direct result of its vasodilatory properties on the corpus cavernosum. allfordrugs.comitmedicalteam.pl This foundational mechanism suggests potential for influencing vascular function in other parts of the body, a characteristic shared with other PDE5 inhibitors that have been investigated for conditions like pulmonary hypertension. acs.org

Regulation of Blood Flow and Vascular Tissue Function

Preclinical research utilizing various animal models has demonstrated the significant effects of this compound on the regulation of blood flow and the function of vascular tissues. A key area of investigation has been its potential in mitigating tissue damage in ischemic conditions, which are characterized by restricted blood flow.

In a well-established preclinical model of acute ischemic stroke, Male Sprague-Dawley rats were subjected to middle cerebral artery occlusion (MCAO) to simulate the effects of a stroke. newdrugapprovals.orgnih.govgoogle.com Subsequent treatment with this compound yielded substantial neuroprotective outcomes. newdrugapprovals.orgnih.gov The administration of the compound was found to markedly inhibit the primary tissue damage, significantly reducing both the total infarct volume and the extent of cerebral edema. newdrugapprovals.orgnih.govgoogle.com Furthermore, this compound treatment effectively enlarged the ischemic penumbra, the region of salvageable tissue surrounding the core infarct, indicating an improvement in collateral blood flow or microcirculation that is critical for neuronal survival. newdrugapprovals.orgnih.gov

The functional benefits observed in these animal models extend beyond simple blood flow restoration. The compound was shown to reduce ischemic cell apoptosis and limit the loss of neurons within the affected brain regions. newdrugapprovals.orgnih.gov These cellular-level protections translated into improved neurological function, an effect that was sustained for at least seven days post-treatment. newdrugapprovals.orgnih.gov These findings underscore this compound's role not only as a vasodilator but also as a protective agent for vascular and surrounding tissues under severe ischemic stress. Initial preclinical studies have consistently shown promising results, demonstrating the drug's capacity to improve vascular function in animal models. patsnap.com

The table below summarizes the key findings from the preclinical investigations of this compound in a rat model of ischemic stroke.

Table 1: Effects of this compound in a Preclinical Ischemic Stroke Model

Animal Model Intervention Key Findings Reference
Sprague-Dawley Rats with Middle Cerebral Artery Occlusion (MCAO) This compound Reduced Infarct Volume: Markedly inhibited tissue death in the ischemic core. newdrugapprovals.org, nih.gov, google.com
Decreased Cerebral Edema: Significantly lessened post-stroke brain swelling. newdrugapprovals.org, nih.gov, google.com
Enlarged Ischemic Penumbra: Increased the area of salvageable brain tissue. newdrugapprovals.org, nih.gov
Reduced Neuronal Apoptosis: Limited programmed cell death of neurons. newdrugapprovals.org, nih.gov

Mechanisms of Vasodilation in Preclinical Models

The vasodilatory action of this compound is a direct consequence of its specific molecular mechanism, which has been elucidated through various preclinical and in vitro studies. The compound is a potent and highly selective inhibitor of the phosphodiesterase type 5 (PDE5) enzyme. newdrugapprovals.orgnih.govpatsnap.comitmedicalteam.pl This enzyme is predominantly located in the vascular smooth muscle cells of various tissues, including the corpus cavernosum and the pulmonary vasculature. patsnap.com

The primary function of the PDE5 enzyme is to catalyze the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), a critical second messenger in the nitric oxide (NO) signaling pathway. patsnap.comresearchgate.net In the context of vascular function, NO is released from endothelial cells and nerve endings, which then stimulates soluble guanylyl cyclase in smooth muscle cells to produce cGMP. This increase in cGMP activates protein kinase G (PKG), leading to a cascade of events that results in the relaxation of smooth muscle cells, a process known as vasodilation. patsnap.com

By inhibiting PDE5, this compound prevents the breakdown of cGMP. patsnap.comnih.gov This leads to an accumulation of intracellular cGMP, thereby amplifying and prolonging the NO-mediated signal for smooth muscle relaxation. patsnap.comitmedicalteam.pl The resulting vasodilation increases the diameter of blood vessels, leading to enhanced blood flow to the target tissues. patsnap.comitmedicalteam.pl Preclinical pharmacodynamic studies have established this as the principal mechanism for its therapeutic effects in conditions characterized by impaired blood flow. patsnap.comitmedicalteam.pl

In vitro assays have quantified the potency of this compound. It has been shown to be a more potent inhibitor of PDE5 than the first-generation compound, sildenafil. The half-maximal inhibitory concentration (IC50) for Yonkenafil has been measured at 2.0 nM, compared to 4.5 nM for sildenafil, indicating higher pharmacological activity at a lower concentration. itmedicalteam.plnih.gov Further mechanistic studies in animal cell models have revealed that the increased cGMP levels can modulate downstream signaling pathways, such as the cGMP-dependent Nogo-66 receptor (Nogo-R) pathway, which is involved in neuronal plasticity and recovery after ischemic injury. newdrugapprovals.orgnih.govgoogle.com

The table below provides a summary of the vasodilatory mechanism of this compound based on preclinical findings.

Table 2: Mechanism of Vasodilation for this compound

Parameter Description Reference
Molecular Target Phosphodiesterase Type 5 (PDE5) patsnap.com, itmedicalteam.pl, nih.gov
Primary Effect Competitive inhibition of the PDE5 catalytic site. itmedicalteam.pl
Second Messenger Prevents degradation of cyclic guanosine monophosphate (cGMP), leading to its accumulation. patsnap.com, itmedicalteam.pl, nih.gov
Downstream Effect Promotes relaxation of vascular smooth muscle cells, resulting in vasodilation and increased blood flow. patsnap.com
In Vitro Potency (IC50) 2.0 nM itmedicalteam.pl, nih.gov

| Downstream Signaling Pathway | Modulates the cGMP-dependent Nogo-66 receptor (Nogo-R) pathway. | newdrugapprovals.org, nih.gov, google.com |

Advanced Analytical Methodologies for Yonkenafil Hcl Research

Chromatographic Techniques for Quantification in Biological Matrices

Chromatographic methods are fundamental in separating and quantifying Yonkenafil HCl and its metabolites from complex biological matrices like plasma and urine. nih.govijnc.irresearchgate.net These techniques are crucial for pharmacokinetic studies and for ensuring the accurate measurement of the compound and its derivatives.

A highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of Yonkenafil and its primary metabolites in rat plasma. researchgate.net This method is essential for detailed pharmacokinetic analysis.

The process involves extracting the analytes from a small plasma volume (50 μL) using a liquid-liquid extraction technique with a mixture of diethyl ether and dichloromethane. researchgate.net Chromatographic separation is achieved on a Zorbax SB-C18 column with a mobile phase consisting of ammonia, water, and methanol. researchgate.net Detection is performed using an electrospray positive ionization mass spectrometer in the multiple-reaction monitoring (MRM) mode, allowing for a rapid analysis time of just 2 minutes. researchgate.net

Method validation is a critical step to ensure the reliability of the results. researchgate.netturkjps.orginnovareacademics.innih.gov Key validation parameters for the this compound LC-MS/MS assay are summarized in the table below.

Validation ParameterResultSignificance
Linearity Range 1.25 to 3000 ng/mLThe method is effective over a wide range of concentrations. nih.gov
Interassay Precision ≤ 15%Demonstrates high reproducibility of the method between different runs. nih.gov
Interassay Accuracy ≤ 15%Indicates the closeness of the measured values to the true values. nih.gov
Recovery > 90%Shows high efficiency of the extraction process. researchgate.net
Matrix Effect LowMinimal interference from plasma components ensures accurate quantification. researchgate.net
Stability Stable for >3 years at -80°CEnsures sample integrity during long-term storage. nih.gov

This validated LC-MS/MS method has been successfully applied to preclinical pharmacokinetic studies in rats, demonstrating its robustness and suitability for in vivo research. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique widely used in pharmaceutical analysis for the separation and quantification of various compounds. researchgate.netnih.gov In the context of this compound, HPLC methods are valuable for quality control and can be adapted for pharmacokinetic studies. scielo.br

A typical HPLC method for a pharmaceutical compound involves a reverse-phase column, such as a C18 column, and a mobile phase consisting of a mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous buffer. scielo.brmdpi.com Detection is often achieved using a UV-Visible detector at a specific wavelength. scielo.br The retention time of the compound is a key parameter for its identification. scielo.br

For instance, a developed HPLC-UV method for another drug, venlafaxine (B1195380) HCl, demonstrated linearity, accuracy, precision, and sensitivity, making it suitable for both stability and pharmacokinetic analyses. scielo.br Similar principles can be applied to develop and validate HPLC methods for this compound, providing a cost-effective alternative to LC-MS/MS for certain applications.

Spectroscopic and Spectrometric Characterization in Research Applications

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation of this compound metabolites and analogues, providing detailed information about their chemical structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural determination of organic molecules, including drug metabolites. hyphadiscovery.comunl.edunih.gov It provides detailed information about the connectivity of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to elucidate the structures of metabolites. unl.edu

The chemical shifts in an NMR spectrum are highly sensitive to the molecular structure and its environment. gre.ac.uk For complex mixtures, 2D NMR techniques like J-resolved spectroscopy can help to disperse overlapping signals, aiding in the assignment of metabolites. frontiersin.org While ¹H NMR is most common, ¹³C NMR offers a wider range of chemical shifts, which is particularly useful for distinguishing between similar structures and stereoisomers. gre.ac.ukfrontiersin.org In cases where new or rare metabolites are present, NMR is invaluable as it can determine the structure without requiring reference standards. frontiersin.org

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone technique for identifying and elucidating the structures of drug metabolites. ijpras.comgustaveroussy.frpnnl.gov High-resolution mass spectrometry (HRMS) is especially important as it provides accurate mass measurements, which can be used to determine the elemental composition of a metabolite. ijpras.com

The general workflow for metabolite identification using LC-MS involves chromatographic separation followed by mass spectrometric detection. ijpras.com Tandem mass spectrometry (MS/MS or MSn) experiments are then performed to fragment the metabolite ions, and the resulting fragmentation patterns provide crucial structural information. semanticscholar.org These experimental fragmentation patterns can be compared to those of reference standards or to in-silico generated spectra from databases for confident identification. semanticscholar.orgbruker.com

Previous studies on Yonkenafil have identified its major metabolites as the piperazine-N,N'-deethylation metabolite, the piperazine-N-deethylation metabolite, and the piperazine-N-deethylation-N,N'-deethylation metabolite, a process heavily reliant on mass spectrometric data. researchgate.net The use of multiple reaction monitoring (MRM) mode in LC-MS/MS is particularly effective for detecting and quantifying low-level metabolites. ijpras.com

Computational and Theoretical Chemistry Studies on Yonkenafil Hcl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in determining the electronic structure and predicting the reactivity of molecules. Methods like Density Functional Theory (DFT) are often employed to study the electronic properties of drug molecules. ekb.eg These calculations can determine various molecular properties that are key to understanding the behavior of Yonkenafil HCl.

Key Molecular Properties Investigated:

Electron Distribution: Understanding how electrons are distributed across the this compound molecule helps in identifying regions that are electron-rich or electron-poor. This is crucial for predicting how the molecule will interact with other molecules, including its biological target.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO provides information about the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify the positive, negative, and neutral regions, which are indicative of sites for electrophilic and nucleophilic attack. This information is vital for understanding drug-receptor interactions.

Table 1: Representative Quantum Chemical Descriptors and Their Significance

DescriptorSignificance
HOMO Energy Indicates the electron-donating capability of the molecule.
LUMO Energy Indicates the electron-accepting capability of the molecule.
HOMO-LUMO Gap Relates to the chemical reactivity and stability of the molecule.
Dipole Moment Provides information about the overall polarity of the molecule.
Mulliken Atomic Charges Describes the electron distribution among the atoms in the molecule.

The data in this table is illustrative of the types of descriptors calculated in quantum chemical studies and does not represent actual calculated values for this compound.

These quantum chemical calculations provide a foundational understanding of the intrinsic properties of this compound, which in turn informs the study of its interactions with its biological target, phosphodiesterase type 5 (PDE5).

Adsorption and Interaction Modeling

Modeling the adsorption and interaction of this compound with surfaces and biological receptors is essential for understanding its pharmacological activity and for the development of drug delivery systems.

Theoretical studies can model the interaction of this compound with various surfaces, which is relevant for its formulation and delivery. For instance, understanding how the molecule adsorbs onto nanoparticle surfaces can aid in the design of targeted drug delivery systems. These studies often employ molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods to simulate the adsorption process at an atomic level.

Parameters Investigated in Surface Interaction Studies:

Adsorption Energy: The strength of the interaction between this compound and a surface.

Binding Orientation: The preferred orientation of the molecule on the surface.

Interaction Forces: The nature of the forces driving the adsorption, such as van der Waals forces, hydrogen bonds, and electrostatic interactions.

As an inhibitor of phosphodiesterase type 5 (PDE5), the interaction of this compound with the active site of this enzyme is of primary interest. nih.gov Computational methods such as molecular docking and molecular dynamics simulations are powerful tools to investigate these interactions.

Molecular Docking: This technique predicts the preferred binding mode of a ligand (this compound) to a receptor (PDE5). It helps to identify key amino acid residues in the active site that are involved in the binding and to estimate the binding affinity.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to study the dynamic behavior of the this compound-PDE5 complex over time. These simulations provide insights into the stability of the complex and the conformational changes that may occur upon binding.

Key Insights from Inhibition Mechanism Studies:

Identification of Key Binding Residues: Pinpointing the specific amino acid residues in the PDE5 active site that form crucial interactions with this compound.

Binding Free Energy Calculations: Estimating the strength of the interaction between this compound and PDE5, which correlates with its inhibitory potency. Methods like MM-PBSA and MM-GBSA are commonly used for these calculations.

Understanding Selectivity: By comparing the binding of this compound to PDE5 and other PDE isoforms (like PDE6), computational studies can help to elucidate the structural basis of its selectivity, which is important for minimizing off-target effects. frontiersin.org

Table 2: Illustrative Data from a Hypothetical Molecular Docking Study of this compound with PDE5

ParameterValue
Binding Affinity (kcal/mol) -9.5
Key Interacting Residues Gln817, Phe820, Val782, Tyr612
Types of Interactions Hydrogen bonds, hydrophobic interactions, π-π stacking

This table presents hypothetical data to illustrate the output of a molecular docking study. The values and residues are not based on actual experimental or computational results for this compound.

Through these computational and theoretical approaches, a detailed understanding of the chemical and physical properties of this compound and its interactions at a molecular level can be achieved. This knowledge is invaluable for the rational design of new and improved therapeutic agents.

Future Research Avenues and Translational Perspectives

Elucidating Undiscovered Pharmacological Attributes

Yonkenafil HCl is primarily recognized as a potent phosphodiesterase type 5 (PDE5) inhibitor. itmedicalteam.plpatsnap.commedchemexpress.comglpbio.commedchemexpress.com Its mechanism involves increasing intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP), which promotes smooth muscle relaxation and enhances blood flow. itmedicalteam.plpatsnap.com While its efficacy as a PDE5 inhibitor is established, with an IC50 of 2.0 nM, making it pharmacologically more active than Sildenafil (IC50=4.5 nM), the full spectrum of its pharmacological activities remains an open area for investigation. itmedicalteam.pl

Future research should aim to explore downstream effects and potential off-target activities that could be therapeutically beneficial. Investigations could focus on whether this compound interacts with other PDE isoenzymes or engages with novel signaling pathways beyond the canonical cGMP-mediated cascade. Research has already indicated that PDE5 inhibitors may have therapeutic effects in conditions like benign prostatic hyperplasia and pulmonary hypertension. itmedicalteam.plpatsnap.com Exploring this compound's specific impact in these areas, as well as in other diseases characterized by endothelial dysfunction or impaired cGMP signaling, represents a significant avenue for future pharmacological studies.

Application in Novel Preclinical Disease Models

Preclinical research has demonstrated that this compound can reduce cerebral infarction, neurologic deficits, edema, and neuron damage in models of ischemic stroke. itmedicalteam.plmedchemexpress.comglpbio.commedchemexpress.com It has also been shown to suppress microglial activation, which promotes neuronal survival. itmedicalteam.pl Another significant finding is its potential to improve cognitive function by modulating neurogenesis, suggesting a therapeutic role in Alzheimer's disease. medchemexpress.comglpbio.commedchemexpress.com A study in an APP/PS1 transgenic mouse model showed that Yonkenafil modulates neurogenesis and gliosis to improve cognitive function and ameliorate amyloid burden. medkoo.com

The application of this compound in a wider array of novel preclinical disease models is a logical next step. Given its neuroprotective and neurogenic properties, its potential could be evaluated in models of other neurodegenerative diseases such as Parkinson's disease or amyotrophic lateral sclerosis (ALS). Furthermore, its primary vasodilatory function suggests its utility could be tested in models of vascular dementia or other ischemic conditions beyond the brain. Investigating its effects in models of female sexual dysfunction and glaucoma are also plausible future applications based on the known activities of other PDE5 inhibitors. newdrugapprovals.org

Preclinical ModelInvestigated Effects of this compoundPotential Future Models
Middle Cerebral Artery Occlusion (Stroke)Reduced cerebral infarct volume, edema, and neuronal apoptosis; Improved behavioral outcomes. medchemexpress.commedchemexpress.comnewdrugapprovals.orgModels of vascular dementia, traumatic brain injury.
APP/PS1 Transgenic Mice (Alzheimer's)Improved cognitive function, modulated neurogenesis and gliosis, ameliorated amyloid burden. medkoo.comModels of Parkinson's disease, Huntington's disease, ALS.
Lipopolysaccharide (LPS)-induced Microglial ActivationInhibition of microglial activation. researchgate.netModels of chronic neuroinflammation.

Development of Advanced Delivery Systems for Preclinical Research

To date, preclinical studies have primarily utilized oral or intravenous administration of this compound. itmedicalteam.plglpbio.com The development of advanced drug delivery systems (DDS) for preclinical research could significantly enhance the therapeutic potential and specificity of the compound. uit.nogsconlinepress.com Advanced formulations could be designed to optimize the bioavailability and target-site concentration of this compound, thereby maximizing its efficacy while minimizing potential systemic exposures in sensitive experimental models. uit.no

Future research in this area could focus on creating nanotechnology-based systems, such as lipid nanoparticles or intelligent hydrogels, for targeted delivery. frontiersin.org For neurodegenerative disease models, formulating this compound into systems that can efficiently cross the blood-brain barrier would be a major advancement. For localized conditions, implantable or topical delivery systems could provide sustained, controlled release directly at the site of action, which could be beneficial in preclinical models of localized ischemia or tissue repair. gsconlinepress.com These advanced systems would allow researchers to more precisely investigate the compound's mechanisms in specific tissues. uit.nofrontiersin.org

Integration of Omics Technologies in Mechanistic Investigations

The molecular mechanisms of this compound have been linked to the cGMP-dependent Nogo-R signaling axis and the modulation of neurotrophic factors like BDNF/TrkB and NGF/TrkA. medchemexpress.comnewdrugapprovals.orgnewdrugapprovals.org While these findings are significant, a deeper, more comprehensive understanding of its systemic and cellular impact can be achieved by integrating omics technologies. humanspecificresearch.orgnih.govbiobide.com

Future investigations should employ a multi-omics approach to provide a holistic view of the biological changes induced by this compound. frontlinegenomics.com

Transcriptomics (RNA-seq) could reveal the full range of gene expression changes in target tissues (e.g., brain, vascular endothelium) following treatment, identifying novel pathways and regulatory networks affected by the compound. frontlinegenomics.com

Proteomics can identify large-scale changes in protein expression and post-translational modifications, offering direct insight into the functional alterations within cells and tissues. nih.govbiobide.com

Metabolomics would allow for the comprehensive analysis of small-molecule metabolites, providing a functional readout of the physiological state of the cell and identifying metabolic pathways modulated by this compound. humanspecificresearch.orgbiobide.com

Genomics can help identify genetic variations that may influence an individual's response to the drug, paving the way for personalized medicine approaches. frontlinegenomics.commarketresearch.com

By combining these high-throughput technologies, researchers can build detailed disease-drug models, accelerate the identification of new therapeutic targets, and gain unprecedented insight into the compound's complete mechanism of action. biobide.commarketresearch.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Yonkenafil HCl
Reactant of Route 2
Reactant of Route 2
Yonkenafil HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.